

# An In-depth Technical Guide on GRB10 Gene Imprinting and Tissue-Specific Expression

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *growth factor receptor-bound protein 10*

**CAS No.:** *151441-47-3*

**Cat. No.:** *B1174771*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Growth factor receptor-bound protein 10 (GRB10)** is a crucial adaptor protein involved in various signaling pathways, most notably the insulin and insulin-like growth factor (IGF) pathways. Its expression is tightly regulated by genomic imprinting, a phenomenon leading to parent-of-origin-specific gene expression. This guide provides a comprehensive overview of the complex, tissue-specific imprinting of the GRB10 gene, its role in development and disease, and detailed protocols for its study. The intricate regulation of GRB10 presents both challenges and opportunities for therapeutic intervention in metabolic disorders, growth-related syndromes, and cancer.

## Introduction to GRB10 and Genomic Imprinting

GRB10 is a member of the Grb7/10/14 family of adapter proteins that modulate signal transduction.[1] These proteins lack intrinsic catalytic activity but contain multiple domains that facilitate interactions with receptor tyrosine kinases and other signaling molecules.[2] GRB10 is

a potent inhibitor of fetal growth and plays a significant role in glucose homeostasis and insulin signaling.[3][4]

Genomic imprinting is an epigenetic mechanism that results in the monoallelic expression of a gene in a parent-of-origin-dependent manner.[1] This process is established in the germline and is dependent on epigenetic marks, primarily DNA methylation, laid down on specific regions of the DNA called imprinting control regions (ICRs) or differentially methylated regions (DMRs).[1][5]

## GRB10 Gene Imprinting: A Tale of Two Species

The imprinting of GRB10 is remarkably complex and exhibits significant differences between humans and mice, making it a fascinating subject of study.

### GRB10 Imprinting in Mice

In mice, the Grb10 gene is predominantly expressed from the maternal allele in most tissues, acting as a growth suppressor.[1][3] Disruption of the maternal Grb10 allele leads to fetal and placental overgrowth.[3][6] Conversely, in a subset of neurons within the central nervous system (CNS), Grb10 expression switches to the paternal allele.[1][7] This reciprocal imprinting is regulated by different promoters.[1][8] The maternal expression originates from the major promoter, while paternal expression in the brain is driven by alternative, neuron-specific promoters.[1][8]

The imprinting of mouse Grb10 is controlled by a differentially methylated region (DMR) that is methylated on the maternal allele and unmethylated on the paternal allele.[5][9] On the unmethylated paternal allele, the DMR is bound by the insulator protein CTCF, which likely plays a role in regulating the tissue-specific promoter usage.[1][9]

### GRB10 Imprinting in Humans

The imprinting of human GRB10 is even more intricate and displays isoform- and tissue-specific patterns. In contrast to the mouse, human GRB10 is expressed biallelically in most fetal tissues.[10][11] However, there are notable exceptions:

- **Fetal Brain:** In the human fetal brain, most GRB10 isoforms are expressed exclusively from the paternal allele.[10][11] This is opposite to the maternal expression seen in most mouse

tissues.[10]

- Skeletal Muscle: A specific isoform,  $\gamma 1$ , is expressed solely from the maternal allele in skeletal muscle.[10][11]

This complex expression pattern suggests a divergence in the "reading" of the conserved methylation imprint between the two species.[5] Despite the differences in allelic expression, the underlying DMR shows a similar methylation pattern in both humans and mice, with methylation on the maternal allele.[5][12]

## Quantitative Data on GRB10 Expression

The tissue-specific and parent-of-origin-dependent expression of GRB10 has been quantified in various studies. The following tables summarize these findings.

Species	Tissue	Parental Origin of Expression	Expression Level	Reference
Mouse	Most Tissues (e.g., Liver, Kidney, Muscle)	Maternal	Predominantly Maternal	[1][8]
Brain (specific neurons)	Paternal	Predominantly Paternal	[1][7]	
Human	Fetal Brain	Paternal	Paternally Expressed (most isoforms)	[10][11]
Fetal Skeletal Muscle	Maternal	Maternally Expressed ( $\gamma 1$ isoform)	[10][11]	
Most other Fetal Tissues	Biparental	Biallelic	[10][11]	

Table 1: Summary of GRB10 Allelic Expression in Mouse and Human Tissues.

Condition	Tissue/Cell Type	Change in GRB10 Expression	Consequence	Reference
Knockdown of GRB10	Human Skeletal Muscle Cells	Decreased	Enhanced insulin-induced PI3K/Akt signaling and glucose uptake	[13][14]
Maternal allele disruption (Mouse)	Whole body	Loss of maternal expression	~30% larger at birth	[3][6]
Pancreas-specific deletion (Mouse)	Pancreas	Decreased	Increased insulin production and improved glucose tolerance	[1]
Overexpression (Mouse)	Whole body	Increased	Postnatal growth retardation, glucose intolerance, and insulin resistance	[1]
Gastric Cancer	Gastric Tumor Tissue	Upregulated	Poorer overall survival	[15][16][17]
Prostate Cancer	Prostate Tumor Tissue	Significantly decreased	Correlates with disease progression and aggressiveness	[18]

Table 2: Quantitative Effects of Altered GRB10 Expression.

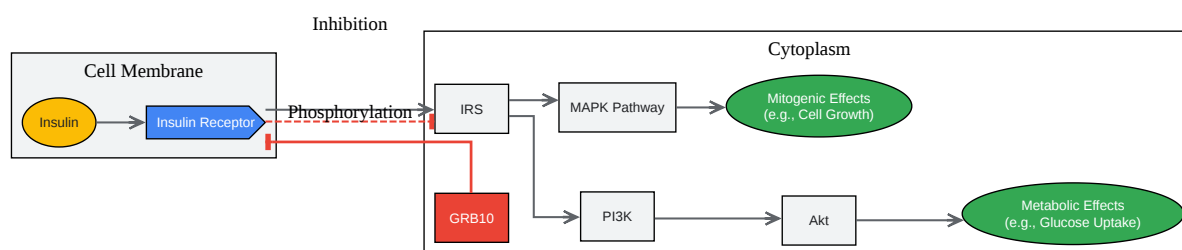
## Signaling Pathways Involving GRB10

GRB10 functions as a critical negative regulator in the insulin/IGF signaling pathway. It directly interacts with the activated insulin receptor (IR) and insulin-like growth factor 1 receptor

(IGF1R), inhibiting their downstream signaling cascades.

## GRB10 in Insulin/IGF Signaling

Upon insulin or IGF-1 binding, the corresponding receptors autophosphorylate, creating docking sites for various substrate proteins. GRB10, through its SH2 domain, binds to the activated receptor, sterically hindering the recruitment and phosphorylation of other key signaling molecules like Insulin Receptor Substrate (IRS) proteins.[2][4] This inhibition dampens the downstream PI3K/Akt and MAPK pathways, which are crucial for metabolic and mitogenic responses.[2][4]



[Click to download full resolution via product page](#)

Caption: GRB10 negatively regulates insulin signaling.

## GRB10 and Fetal Growth

The role of GRB10 as a potent growth inhibitor is well-established.[3] Disruption of the maternally expressed Grb10 in mice results in significant overgrowth of the embryo and placenta.[3][6] This suggests that GRB10 acts as a brake on fetal growth, a function consistent with the "parent-offspring conflict hypothesis," which posits that maternally expressed genes tend to limit fetal growth to conserve maternal resources.[3] Interestingly, the growth-inhibitory effects of GRB10 appear to be largely independent of the IGF2 pathway, indicating the presence of at least two major imprinted growth-regulatory axes.[3][19]

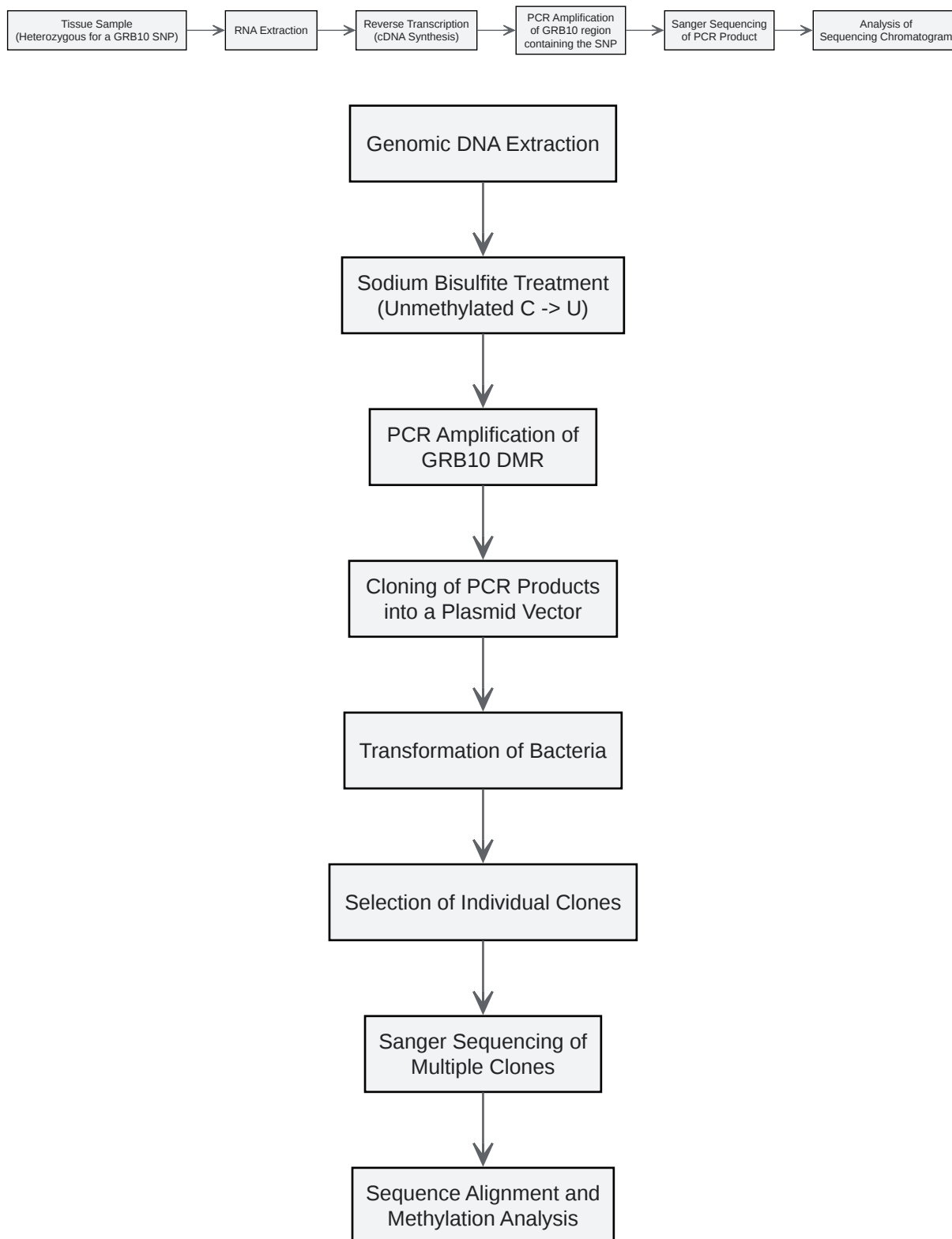
## Experimental Protocols

Studying the imprinting and expression of GRB10 requires specialized molecular biology techniques. Below are detailed protocols for key experiments.

### Allele-Specific Expression Analysis by RT-PCR and Sequencing

This method is used to determine the parental origin of GRB10 transcripts in a specific tissue. It relies on the presence of a single nucleotide polymorphism (SNP) within the transcribed region of the gene.

Experimental Workflow:



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tissue-specific regulation and function of Grb10 during growth and neuronal commitment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [pnas.org](https://pubmed.ncbi.nlm.nih.gov/) [[pnas.org](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Peripheral Disruption of the Grb10 Gene Enhances Insulin Signaling and Sensitivity In Vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Conserved methylation imprints in the human and mouse GRB10 genes with divergent allelic expression suggests differential reading of the same mark - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Disruption of the imprinted Grb10 gene leads to disproportionate overgrowth by an Igf2-independent mechanism - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Distinct physiological and behavioural functions for parental alleles of imprinted Grb10 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Imprinting regulation of the murine Meg1/Grb10 and human GRB10 genes; roles of brain-specific promoters and mouse-specific CTCF-binding sites - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 10. Human GRB10 is imprinted and expressed from the paternal and maternal allele in a highly tissue- and isoform-specific fashion - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. [academic.oup.com](https://academic.oup.com/) [[academic.oup.com](https://academic.oup.com/)]
- 12. [academic.oup.com](https://academic.oup.com/) [[academic.oup.com](https://academic.oup.com/)]
- 13. [journals.physiology.org](https://journals.physiology.org/) [[journals.physiology.org](https://journals.physiology.org/)]
- 14. Role of Grb10 in mTORC1-dependent regulation of insulin signaling and action in human skeletal muscle cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. GRB10 is a novel factor associated with gastric cancer proliferation and prognosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [16. GRB10 is a novel factor associated with gastric cancer proliferation and prognosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. GRB10 is a novel factor associated with gastric cancer proliferation and prognosis | Aging \[aging-us.com\]](#)
- [18. aacrjournals.org \[aacrjournals.org\]](#)
- [19. Imprinted Grb10, encoding growth factor receptor bound protein 10, regulates fetal growth independently of the insulin-like growth factor type 1 receptor \(Igf1r\) and insulin receptor \(Insr\) genes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[An In-depth Technical Guide on GRB10 Gene Imprinting and Tissue-Specific Expression\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1174771/docs#an-in-depth-technical-guide-on-grb10-gene-imprinting-and-tissue-specific-expression\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check